molecular formula C17H21N3O B12038611 N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide

N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide

Cat. No.: B12038611
M. Wt: 283.37 g/mol
InChI Key: NIZAZRPGGILRGG-UHFFFAOYSA-N
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Description

N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide is a chemical compound with the molecular formula C17H21N3O and a molecular weight of 283.376 g/mol . This compound is known for its unique structure, which includes a dimethylamino group attached to a benzylamine moiety, further connected to a phenylacetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMF, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide is unique due to its combination of a dimethylamino group, benzylamine moiety, and phenylacetamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)phenyl]methylamino]phenyl]acetamide

InChI

InChI=1S/C17H21N3O/c1-13(21)19-16-8-6-15(7-9-16)18-12-14-4-10-17(11-5-14)20(2)3/h4-11,18H,12H2,1-3H3,(H,19,21)

InChI Key

NIZAZRPGGILRGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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